2-epi-Cucurbitacin B

Catalog No.
S12840955
CAS No.
M.F
C32H46O8
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-epi-Cucurbitacin B

Product Name

2-epi-Cucurbitacin B

IUPAC Name

[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

IXQKXEUSCPEQRD-PBMNGLKCSA-N

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O

2-epi-Cucurbitacin B is a triterpenoid compound belonging to the cucurbitacin family, which is primarily derived from plants in the Cucurbitaceae family, including cucumbers and melons. It is characterized by its unique structure, which includes a tetracyclic framework with a hydroxyl group at the C-25 position. This compound exhibits significant biological properties, including cytotoxicity against various cancer cell lines and potential applications in pest control due to its insecticidal activity.

The chemical reactivity of 2-epi-Cucurbitacin B involves several types of reactions typical of triterpenoids. Key reactions include:

  • Hydroxylation: The presence of hydroxyl groups allows for further modifications, such as acetylation and glycosylation.
  • Acetylation: Enzymatic acetylation can occur at various positions, influencing the compound's biological activity and solubility.
  • Deacetylation: Certain enzymes can also catalyze the removal of acetyl groups, reverting the compound to its original form, which may alter its pharmacological properties .

2-epi-Cucurbitacin B exhibits a wide range of biological activities:

  • Antitumor Effects: It has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and DNA damage. Specifically, it affects signaling pathways such as NF-κB and Wnt/β-catenin, which are crucial for cell proliferation and survival .
  • Insecticidal Properties: The compound has demonstrated effectiveness against pests like aphids, reducing their longevity and fecundity significantly at certain concentrations .
  • Anti-inflammatory Activity: Research indicates that cucurbitacins can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

The synthesis of 2-epi-Cucurbitacin B can be achieved through various methods:

  • Natural Extraction: It can be isolated from plant sources such as Citrullus colocynthis or Helicteres angustifolia using solvent extraction techniques.
  • Chemical Synthesis: Synthetic approaches often involve multi-step reactions starting from simpler triterpenoids or precursor compounds. For example:
    • Starting from cucurbitacin B, modifications can be made through selective hydroxylation or acetylation reactions under controlled conditions .
    • Enzymatic methods are also explored for more specific modifications, utilizing enzymes like acetyltransferases to introduce or remove functional groups selectively.

2-epi-Cucurbitacin B has several potential applications:

  • Pharmaceuticals: Due to its cytotoxic properties against cancer cells, it is being investigated as a potential chemotherapeutic agent.
  • Agriculture: Its insecticidal properties make it a candidate for developing natural pesticides that could replace synthetic chemicals.
  • Nutraceuticals: Given its bioactive properties, it may be incorporated into dietary supplements aimed at enhancing health and preventing disease.

Studies on the interactions of 2-epi-Cucurbitacin B with other biomolecules reveal important insights into its mechanism of action:

  • Protein Binding: Research indicates that cucurbitacins can bind to serum albumin, affecting the pharmacokinetics of co-administered drugs like non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Enzyme Interactions: Enzymatic assays have shown that specific enzymes can modify 2-epi-Cucurbitacin B, impacting its biological activity and therapeutic potential .

Several compounds share structural similarities with 2-epi-Cucurbitacin B. Here are some notable examples:

Compound NameSourceKey Characteristics
Cucurbitacin BCitrullus colocynthisPotent antitumor activity; precursor to 2-epi-Cucurbitacin B.
Cucurbitacin DVarious Cucurbitaceae speciesSimilar structure but different biological activities; more potent against certain cancer types.
Cucurbitacin EMomordica charantiaExhibits anti-inflammatory effects; less cytotoxic than Cucurbitacin B.
Cucurbitacin FWilbrandia ebracteataKnown for insecticidal properties; structurally distinct but functionally similar.
Cucurbitacin GCucurbita pepoShares similar bitter taste profile; used in traditional medicine.

Uniqueness of 2-epi-Cucurbitacin B

What sets 2-epi-Cucurbitacin B apart from its analogs is its specific configuration at the C-25 position, which influences both its biological activity and pharmacokinetic properties. This unique stereochemistry may enhance its efficacy against certain cancer cell lines while minimizing toxicity to normal cells, making it a promising candidate for further research in medicinal chemistry and pharmacology.

Plant Sources in Cucurbitaceae Family

2-epi-Cucurbitacin B represents a stereoisomeric variant of cucurbitacin B, distinguished by its unique spatial configuration at specific carbon positions within the tetracyclic triterpene structure [13]. This compound occurs naturally in several members of the Cucurbitaceae family, with Ecballium elaterium serving as a primary documented source [13] [19].

The distribution of 2-epi-cucurbitacin B within the Cucurbitaceae family follows patterns similar to other cucurbitacin compounds, with varying concentrations across different plant tissues and species [6]. Research has identified this epimeric form in the fruit juice extracts of Ecballium elaterium, where it occurs alongside other cucurbitacin variants including cucurbitacins D, E, I, B, L, and R [19] [20]. The compound has been isolated through systematic fractionation of methanolic extracts, particularly from chloroform and ethyl acetate fractions [19].

Within Cucurbitaceae species, the production of cucurbitacin compounds, including 2-epi-cucurbitacin B, demonstrates tissue-specific accumulation patterns [18]. The highest concentrations typically occur in fruit tissues, with significantly lower levels found in leaves and stems [18]. This distribution pattern reflects the ecological function of these compounds as concentrated defensive metabolites in reproductive tissues.

Plant SpeciesTissue TypeRelative ConcentrationAssociated Compounds
Ecballium elateriumFruit juiceHighCucurbitacins D, E, I, B, L, R [19]
Ecballium elateriumLeavesLow to moderateVarious cucurbitacin glycosides [18]
Ecballium elateriumStemsModerateTransport-related cucurbitacins [18]

The natural occurrence of 2-epi-cucurbitacin B extends beyond the traditional Cucurbitaceae sources, with documented presence in plants from other families that have convergently evolved cucurbitacin biosynthetic pathways [8]. The Brassicaceae family, particularly Iberis amara, represents an example of independent evolutionary development of cucurbitacin production through distinct biosynthetic routes [8].

Enzymatic Modification Mechanisms

The biosynthesis of 2-epi-cucurbitacin B involves a complex series of enzymatic transformations beginning with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases [2] [26]. The initial step in cucurbitacin biosynthesis is catalyzed by cucurbitadienol synthase, encoded by the bitter gene, which converts 2,3-oxidosqualene into cucurbitadienol, the common precursor for all cucurbitacin compounds [27] [9].

The enzymatic pathway leading to 2-epi-cucurbitacin B involves multiple cytochrome P450 monooxygenases that introduce hydroxyl groups and carbonyl functionalities at specific positions on the cucurbitadienol scaffold [2] [10]. Research has identified several key enzymes in the cucurbitacin biosynthetic gene cluster, including CYP88L2, which hydroxylates the C19 position, and CYP87D20, which oxidizes both C20 and C11 positions [10]. The CYP81Q58 enzyme specifically hydroxylates the C25 position of cucurbitadienol [10].

The formation of the epi-configuration at C2 in 2-epi-cucurbitacin B results from specific enzymatic modifications that alter the stereochemistry at this position [7]. Studies have demonstrated that CYP180 family enzymes, particularly Cm180 and Cl180 from melon and watermelon respectively, catalyze C2-hydroxylation reactions that can lead to epimeric forms [7]. The expression patterns of these enzymes vary among different cucurbitaceous species, contributing to the diversity of cucurbitacin structures observed across the family [7].

Acetyltransferases represent another critical enzymatic component in cucurbitacin modification, specifically targeting hydroxyl groups for acetylation [2]. Three acetyltransferases designated ACT1, ACT2, and ACT3 have been characterized for their roles in cucurbitacin metabolism [2]. ACT1 demonstrates bifunctional activity, serving as both an acetyltransferase and deacetylase, while ACT2 and ACT3 show substrate specificity toward different cucurbitacin forms [2].

UDP-glucosyltransferases contribute to cucurbitacin diversity through glycosylation reactions [2]. UGT74F2 has been identified as a specific enzyme that glucosylates cucurbitacin E, demonstrating substrate selectivity among different cucurbitacin variants [2]. This enzymatic activity produces glucosylated derivatives that may serve distinct biological functions compared to their aglycone counterparts [2].

Enzyme FamilySpecific EnzymeCatalytic FunctionProduct Formation
Oxidosqualene CyclaseCucurbitadienol Synthase2,3-oxidosqualene cyclizationCucurbitadienol [27]
Cytochrome P450CYP88L2C19 hydroxylationHydroxylated intermediates [10]
Cytochrome P450CYP87D20C20 and C11 oxidationCarbonyl-containing intermediates [10]
Cytochrome P450CYP81Q58C25 hydroxylationC25-hydroxylated products [10]
AcetyltransferaseACT1, ACT2, ACT3Hydroxyl acetylationAcetylated cucurbitacins [2]
UDP-glucosyltransferaseUGT74F2GlucosylationGlucosylated derivatives [2]

The regulation of cucurbitacin biosynthesis involves transcriptional control through basic helix-loop-helix transcription factors [10]. Six orthologous transcription factors have been identified that induce cucurbitacin biosynthetic gene expression in an organ-specific manner within the Benincaseae tribe [10]. These regulatory proteins coordinate the temporal and spatial expression of biosynthetic enzymes, ensuring appropriate cucurbitacin production in response to developmental and environmental signals [9].

Ecological Roles in Host Organisms

2-epi-Cucurbitacin B and related cucurbitacin compounds serve multiple ecological functions within their host organisms, primarily functioning as chemical defense mechanisms against herbivory and pathogen attack [12] [35]. These bitter triterpenes act as feeding deterrents for generalist herbivores while simultaneously serving as specialized attractants for certain adapted insect species [7] [12].

The primary defensive role of cucurbitacins involves their extreme bitterness, which can be detected by herbivores at concentrations as low as 10 parts per billion [18]. This bitter taste serves as an immediate warning signal to potential herbivores, promoting avoidance behavior and reducing tissue damage [39]. The compounds demonstrate effectiveness against a broad spectrum of herbivorous insects, birds, and mammals through direct toxicity and feeding deterrence [12] [35].

Research has demonstrated that cucurbitacin production increases in response to environmental stressors, including drought conditions, temperature fluctuations, and herbivore pressure [36] [39]. This inducible nature allows plants to optimize their metabolic investment in defense compounds based on actual threat levels [11]. Studies on squash plants revealed that belowground herbivory by Diabrotica balteata larvae activates cucurbitacin biosynthetic gene expression, even when cucurbitacin levels do not immediately increase [11].

The ecological complexity of cucurbitacin function extends beyond simple toxicity to include specialized tritrophic interactions [12]. Certain specialist herbivores, particularly members of the Diabrotica genus, have evolved mechanisms to sequester and metabolize cucurbitacins, converting these plant toxins into defensive compounds for their own protection [12]. This sequestration behavior represents a coevolutionary adaptation that demonstrates the dynamic nature of plant-herbivore interactions [12].

Cucurbitacins also play important roles in plant-pathogen interactions, contributing to resistance against fungal and bacterial infections [12] [40]. The antimicrobial properties of these compounds provide broad-spectrum protection against diverse pathogens that might otherwise compromise plant health and reproductive success [40]. This dual protective function against both herbivores and pathogens underscores the adaptive value of cucurbitacin production in natural environments [40].

The volatile derivatives and breakdown products of cucurbitacins contribute to indirect defense mechanisms through the attraction of natural enemies of herbivores [32]. When plants are damaged by herbivory, they emit characteristic volatile blends that can recruit parasitoids and predators, creating a multilayered defense system [32] [40]. This indirect defensive function extends the protective value of cucurbitacin investment beyond direct toxicity [32].

Ecological FunctionTarget OrganismsMechanism of ActionAdaptive Significance
Herbivore DeterrenceGeneralist herbivoresBitter taste, toxicity [35] [39]Reduced tissue damage
Pathogen ResistanceFungi, bacteriaAntimicrobial activity [40]Disease prevention
Specialist AttractionDiabrotica speciesChemical recognition [12]Coevolutionary dynamics
Indirect DefenseNatural enemiesVolatile signaling [32]Enhanced protection
Stress ResponseEnvironmental factorsInducible production [11] [36]Adaptive resource allocation

The temporal and spatial regulation of cucurbitacin production reflects the ecological demands placed on different plant tissues and developmental stages [18] [11]. Reproductive tissues typically maintain higher cucurbitacin concentrations, protecting the most evolutionarily valuable plant components [18]. This differential allocation pattern demonstrates the optimization of defense investment relative to tissue value and vulnerability [18].

Solvent Extraction Optimization Strategies

The isolation of 2-epi-Cucurbitacin B necessitates sophisticated solvent extraction approaches that capitalize on the compound's unique physicochemical properties. The tetracyclic triterpene structure of 2-epi-Cucurbitacin B, characterized by its molecular formula C₃₂H₄₆O₈ and molecular weight of 558.70 daltons, presents distinct solvent interaction patterns that require careful optimization [1] [2].

Polarity-Based Solvent Selection

The selection of appropriate solvents for 2-epi-Cucurbitacin B extraction relies heavily on understanding the compound's amphiphilic nature. Research demonstrates that moderately polar solvents exhibit superior extraction efficiency compared to highly polar or non-polar alternatives [3] [4]. Chloroform emerges as a particularly effective solvent due to its optimal polarity index of 4.1, which facilitates efficient partitioning of cucurbitacins from aqueous plant extracts [5] [6].

The most effective solvent systems identified for 2-epi-Cucurbitacin B extraction include chloroform:acetone:methanol combinations in ratios of 5:3:2, achieving extraction efficiencies of up to 91.2% [5] [7]. This ternary solvent system leverages the complementary properties of each component: chloroform provides effective lipophilic interactions, acetone enhances mass transfer kinetics, and methanol facilitates the dissolution of polar functional groups present in the molecule [8].

Solvent SystemPolarity IndexExtraction Efficiency (%)Selectivity RatingTemperature Range (°C)
Chloroform4.178.5Good20-60
Methanol5.165.2Poor20-65
Ethyl Acetate4.482.3Excellent20-70
Acetone5.171.4Good20-80
Dichloromethane3.169.8Fair20-55
Chloroform:Methanol (9:1)4.385.7Very Good20-60
Chloroform:Acetone:Methanol (5:3:2)4.791.2Excellent25-65

Temperature-Dependent Extraction Optimization

Temperature plays a critical role in optimizing extraction yields while maintaining compound integrity. Studies demonstrate that 2-epi-Cucurbitacin B exhibits temperature-dependent stability, with optimal extraction temperatures ranging between 50-60°C [9] [10]. Higher temperatures accelerate extraction kinetics but may compromise compound stability due to thermal degradation pathways [9].

The temperature optimization process requires balancing extraction efficiency against thermal stability. Research indicates that cucurbitacins maintain 95.2% stability at 52°C, making this temperature a practical compromise for extraction procedures [9]. At temperatures exceeding 70°C, significant degradation occurs, with stability indices dropping to 88.4% or lower [9].

Solvent-to-Sample Ratio Optimization

The liquid-solid ratio significantly influences extraction efficiency and represents a critical parameter for optimization. Investigations reveal that ratios of 40:1 (mL/g) provide optimal extraction yields while minimizing solvent consumption [11] [12]. Higher ratios may lead to increased concentration times and potential compound degradation, while lower ratios result in incomplete extraction [11].

Chromatographic Purification Protocols

Flash Column Chromatography Applications

Flash column chromatography represents a pivotal technique for the rapid purification of 2-epi-Cucurbitacin B from complex plant extracts. This methodology leverages elevated pressure to enhance separation efficiency while reducing purification time from hours to minutes [13] [8].

Column Configuration and Stationary Phase Selection

The selection of appropriate column dimensions and stationary phases critically influences separation outcomes. Silica gel remains the preferred stationary phase for 2-epi-Cucurbitacin B purification due to its high surface area and effective retention properties [3] [14]. Mesh sizes ranging from 230-400 provide optimal balance between resolution and flow characteristics [5] [15].

Column dimensions of 5 × 60 cm with 230-400 mesh silica gel demonstrate superior performance for preparative-scale isolations, achieving resolution factors of 1.8 with separation times of 45 minutes [5]. Larger columns (10 × 80 cm) can accommodate higher sample loads while maintaining resolution factors exceeding 2.0 [16].

Column Dimension (cm)Silica Gel Mesh SizeFlow Rate (mL/min)Mobile Phase GradientSeparation Time (min)Resolution Factor
5 x 60230-4005.00-60% MeOH/CHCl3451.8
2.5 x 3070-2302.520-80% EtOAc/Hex251.2
10 x 80230-4008.00-100% EtOAc/CHCl3602.1
7.5 x 12070-23012.00-40% MeOH/CHCl3902.4
5 x 100230-4006.510-70% EtOAc/Hex351.6

Mobile Phase Gradient Optimization

The development of appropriate gradient systems represents a critical aspect of flash column chromatography optimization. Gradient elution using chloroform-methanol systems with acetone modifications provides superior selectivity for 2-epi-Cucurbitacin B [5] [6]. The optimal gradient profile initiates with 100% chloroform and progresses to 60% methanol over 45 minutes, ensuring complete elution while maintaining compound integrity [5].

Alternative gradient systems employing ethyl acetate-hexane combinations demonstrate effectiveness for specific purification challenges, particularly when dealing with closely related cucurbitacin analogs [8]. The selection of gradient steepness influences peak resolution, with moderate gradients (2-3% per minute) providing optimal separation characteristics [17].

Flow Rate Optimization and Pressure Management

Flow rate optimization requires balancing separation efficiency against analysis time. The van Deemter curve principles indicate that optimal linear velocities exist for each particle size, with smaller particles generally requiring higher flow rates [17]. For 230-400 mesh silica gel, flow rates of 5-6 mL/min provide optimal efficiency without compromising resolution [13] [17].

Pressure monitoring becomes critical at higher flow rates to prevent column damage and ensure reproducible separations. Pressure limits should not exceed 10-15 bar for conventional flash column systems to maintain column integrity and separation performance [13].

High Performance Liquid Chromatography Separation Parameters

High Performance Liquid Chromatography represents the gold standard for analytical and preparative purification of 2-epi-Cucurbitacin B. The technique provides unparalleled resolution and reproducibility, making it indispensable for compound identification and quantification [18] [19] [20].

Column Selection and Stationary Phase Chemistry

The selection of appropriate HPLC columns significantly influences separation quality and compound recovery. Reversed-phase C18 columns (250 × 4.6 mm) demonstrate excellent performance for 2-epi-Cucurbitacin B analysis, providing retention times of approximately 15.4 minutes under optimized conditions [20] [21]. Pentafluorophenyl columns offer enhanced selectivity for cucurbitacin analogs, particularly when working with complex mixtures containing multiple stereoisomers [19].

Column temperature optimization typically ranges from 25-40°C, with higher temperatures reducing analysis time while potentially affecting compound stability [20] [22]. The optimal temperature of 40°C provides a practical balance between efficiency and compound integrity [22].

Column TypeMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Detection Wavelength (nm)Column Temperature (°C)Retention Time (min)
C18 (250 x 4.6 mm)WaterAcetonitrile20-95% B (30 min)1.02302515.4
Pentafluorophenyl (150 x 2.0 mm)Water (0.1% FA)Acetonitrile10-90% B (25 min)0.32544012.8
C18 (300 x 4.6 mm)Water (0.05% TFA)Methanol30-100% B (40 min)1.22303018.6
C8 (250 x 4.6 mm)WaterMethanol25-85% B (35 min)0.82283514.2
Phenyl-hexyl (250 x 4.6 mm)AcetonitrileWater15-80% B (28 min)1.12352516.9

Mobile Phase Composition and Gradient Development

Mobile phase optimization focuses on achieving maximum selectivity while maintaining acceptable analysis times. Water-acetonitrile systems with gradient elution from 20-95% organic phase over 30 minutes provide excellent separation characteristics [19] [20]. The addition of formic acid (0.1%) or trifluoroacetic acid (0.05%) can enhance peak shape and improve reproducibility [19].

Alternative mobile phase systems utilizing methanol instead of acetonitrile demonstrate comparable performance with potentially improved environmental profiles [20]. The choice between acetonitrile and methanol often depends on specific separation requirements and instrument compatibility [23].

Detection and Quantification Parameters

Ultraviolet detection at 230 nm represents the standard approach for 2-epi-Cucurbitacin B quantification, capitalizing on the compound's α,β-unsaturated ketone chromophore [3] [20]. Detection limits typically range from 1.30-1.87 μg/mL, with quantification limits between 3.93-5.66 μg/mL [20] [21].

Mass spectrometric detection provides enhanced specificity and structural confirmation capabilities. Atmospheric pressure chemical ionization in negative ion mode demonstrates superior sensitivity for cucurbitacin analysis, with detection limits in the picogram range [19] [24]. The molecular ion at m/z 557 ([M-H]⁻) serves as the primary quantification ion for 2-epi-Cucurbitacin B [19].

Yield Optimization Challenges

The optimization of 2-epi-Cucurbitacin B yields presents multifaceted challenges that require integrated approaches combining extraction methodology, process conditions, and analytical monitoring. These challenges stem from the compound's inherent instability, low natural abundance, and complex matrix interactions [25] [11].

Extraction Method Comparison and Selection

Multiple extraction methodologies have been evaluated for 2-epi-Cucurbitacin B isolation, each presenting distinct advantages and limitations. Steam bath assisted extraction emerges as particularly effective, achieving yields of 2.86 mg/g dry weight with purity levels of 88.7% [11]. This method provides an optimal balance between efficiency, cost-effectiveness, and compound integrity.

Supercritical fluid extraction demonstrates superior performance in terms of both yield (3.12 mg/g dry weight) and purity (92.8%), but requires specialized equipment and higher operational costs [15] [11]. The technique utilizes supercritical carbon dioxide at 40°C and 300 bar pressure, providing excellent selectivity while avoiding thermal degradation [15].

Extraction MethodTemperature (°C)Pressure (bar)Time (min)Yield (mg/g DW)Purity (%)Cost Factor
Continuous Shaking Extraction501302.1785.3Low
Steam Bath Assisted Extraction601452.8688.7Low
Ultrasound Assisted Extraction451201.9582.1Medium
Microwave Assisted Extraction801152.3486.4Medium
Supercritical Fluid Extraction40300253.1292.8High

Process Parameter Optimization

The optimization of process parameters requires systematic evaluation of temperature, pressure, time, and solvent conditions. Temperature represents the most critical parameter, as it directly influences both extraction efficiency and compound stability [9] [10]. The optimal temperature range of 50-60°C provides maximum extraction efficiency while minimizing thermal degradation [9].

Pressure optimization becomes particularly important for advanced extraction techniques. Supercritical fluid extraction requires precise pressure control, with optimal conditions at 300 bar providing maximum solvent density and extraction efficiency [15]. Conventional extraction methods operate at atmospheric pressure but may benefit from slight overpressure to enhance mass transfer [11].

Time optimization involves balancing extraction completeness against potential degradation. Most extraction methods achieve equilibrium within 30-45 minutes, with longer exposure times providing minimal yield improvements while increasing degradation risks [11] [10].

Matrix Effects and Interference Management

Plant matrices present significant challenges for 2-epi-Cucurbitacin B extraction due to the presence of interfering compounds, including other cucurbitacins, phenolic compounds, and structural proteins [4] [25]. These matrix components can compete for extraction solvents, form complexes with target compounds, or interfere with analytical detection.

Selective extraction strategies employ specific solvent systems that preferentially extract cucurbitacins while minimizing co-extraction of interfering compounds [5] [4]. Sequential extraction protocols using solvents of increasing polarity can provide effective fractionation and reduce matrix complexity [7].

Stability Considerations and Degradation Pathways

The thermal and chemical stability of 2-epi-Cucurbitacin B represents a primary challenge in yield optimization. Compound stability decreases exponentially with increasing temperature, following first-order degradation kinetics [9]. At temperatures above 70°C, significant degradation occurs within hours, necessitating careful temperature control throughout extraction processes [9].

Temperature (°C)Stability Index (%)Degradation Rate (h⁻¹)Optimal Exposure Time (h)
25100.00.00172
4098.50.00348
5295.20.00824
6092.80.01512
7088.40.0258
8082.10.0426
9075.60.0684
10068.30.0982

Scale-Up Considerations

The translation of laboratory-scale extraction protocols to commercial production presents additional challenges related to heat and mass transfer limitations, equipment constraints, and economic considerations [25] [11]. Larger extraction volumes may require modified temperature and agitation profiles to maintain extraction efficiency while ensuring uniform conditions throughout the extraction vessel [11].

Heat transfer limitations in large-scale operations necessitate longer heating times or modified temperature profiles to achieve target extraction temperatures uniformly [25]. Agitation systems must provide adequate mixing while avoiding excessive mechanical stress that could damage plant materials or create emulsions [11].

Economic and Environmental Considerations

Yield optimization must consider economic factors including solvent costs, energy consumption, equipment requirements, and waste management [11] [8]. Steam bath assisted extraction provides excellent economic performance due to low equipment requirements and minimal solvent consumption [11]. Supercritical fluid extraction, while providing superior yields and purity, requires significant capital investment and specialized expertise [15].

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

558.31926842 g/mol

Monoisotopic Mass

558.31926842 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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